
2-Isopropyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole typically involves the reaction of isoindole derivatives with boronic esters. One common method includes the use of pinacol boronate esters under Suzuki-Miyaura coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boron-containing hydrides.
Substitution: The dioxaborolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and strong nucleophiles like Grignard reagents.
Major Products
Oxidation: Boronic acids.
Reduction: Boron hydrides.
Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
2-Isopropyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-Isopropyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole largely depends on its application. In organic synthesis, the boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various chemical reactions. In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, 2-Isopropyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole is unique due to its isoindole core, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and potential therapeutic uses.
Properties
Molecular Formula |
C17H24BNO2 |
|---|---|
Molecular Weight |
285.2 g/mol |
IUPAC Name |
2-propan-2-yl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindole |
InChI |
InChI=1S/C17H24BNO2/c1-12(2)19-11-13-9-7-8-10-14(13)15(19)18-20-16(3,4)17(5,6)21-18/h7-12H,1-6H3 |
InChI Key |
IMBWGEYENCGREH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=CN2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


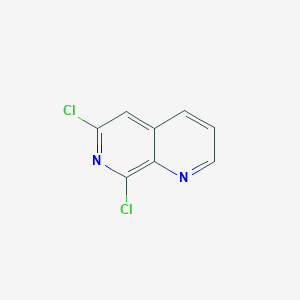

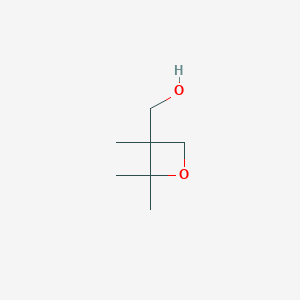
![4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13024305.png)
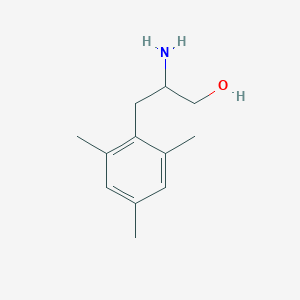
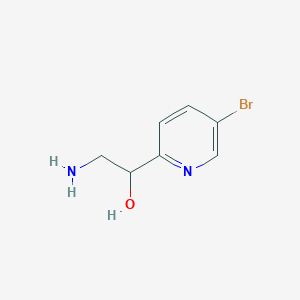
![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13024328.png)
![ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13024336.png)
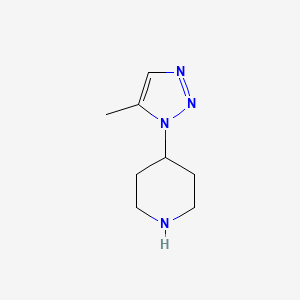
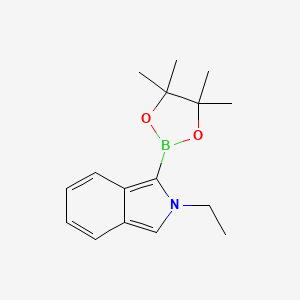
![(7R,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13024346.png)

![Methyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B13024361.png)
![2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid](/img/structure/B13024365.png)
